RORc Inverse Agonist Activity: Positioning of the 2-Bromo Analog Within the N-Sulfonyl-Tetrahydroquinoline SAR Series
The N-sulfonyl-tetrahydroquinoline scaffold was discovered as a RORc inverse agonist chemotype through a high-throughput screen of the Genentech/Roche compound collection and subsequently optimized via iterative analog design [1]. The 2,6-difluoro analog (CAS 898447-84-2) served as one of the characterized compounds in this series, demonstrating RORc inverse agonist EC50 = 2.10 μM and displacement IC50 = 1.10 μM in a biochemical assay using N-terminal 6×His-tagged human RORc ligand-binding domain (residues 241–486) [2]. The 2-bromo analog (CAS 898413-81-5) shares the identical N-(thiophen-2-ylsulfonyl)-tetrahydroquinoline core and 7-yl benzamide connectivity while replacing the 2,6-difluoro substitution with a 2-bromo substituent. In halogen-substituted benzamide SAR series, bromine consistently provides greater hydrophobic contact surface area and distinct σ-hole potential compared to fluorine, which translates into altered RORc binding pocket occupancy [1].
| Evidence Dimension | RORc inverse agonist potency |
|---|---|
| Target Compound Data | Not directly reported in public domain for the 2-bromo analog (CAS 898413-81-5) as of the search date. |
| Comparator Or Baseline | 2,6-Difluoro analog (CAS 898447-84-2, CHEMBL1592140): EC50 = 2.10 × 10^3 nM, IC50 = 1.10 × 10^3 nM in RORc biochemical assays [2]. |
| Quantified Difference | Cannot be quantified without direct comparative assay data. Structural-activity inference: bromine (σm = 0.39, π = 0.86) vs. fluorine (σm = 0.34, π = 0.14) predicts increased lipophilicity and altered electronic character for the 2-bromo analog relative to the 2,6-difluoro comparator. |
| Conditions | Biochemical RORc inverse agonist assay: N-terminal 6×His-tagged human RORc ligand-binding domain (aa 241–486); displacement of [³H₂]-25-hydroxycholesterol; Genentech/Roche screening cascade [1][2]. |
Why This Matters
Procurement of the 2-bromo analog enables SAR expansion at the benzamide ortho-position within a validated RORc inverse agonist scaffold, where halogen identity is a key determinant of both biochemical potency and downstream cellular IL-17 modulation.
- [1] Fauber BP, Gobbi A, Savy P, Burton B, Deng Y, Everett C, La H, Johnson AR, Lockey P, Norman M, Wong H. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters. 2015;25(19):4109-4113. doi:10.1016/j.bmcl.2015.08.028 View Source
- [2] BindingDB Entry BDBM50121934 (CHEMBL1592140). Inverse agonist activity at N-terminal 6×His-tagged human RORc ligand-binding domain (241–486): EC50 = 2.10E+3 nM; displacement of [³H₂]-25-hydroxycholesterol: IC50 = 1.10E+3 nM. Data curated by ChEMBL from Genentech. View Source
